molecular formula C8H7NO5 B188913 4-Methoxy-2-nitrobenzoic acid CAS No. 33844-21-2

4-Methoxy-2-nitrobenzoic acid

Cat. No.: B188913
CAS No.: 33844-21-2
M. Wt: 197.14 g/mol
InChI Key: DVZBWONCSHFMMM-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzoic acid core. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Scientific Research Applications

4-Methoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and methoxy groups.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs that incorporate the this compound scaffold.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitrobenzoic acid is not well-documented in the literature. As a nitro compound, it may undergo reduction reactions to form amines .

Safety and Hazards

4-Methoxy-2-nitrobenzoic acid is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2-nitrobenzoic acid can be synthesized through several methods. One common route involves the nitration of 4-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale nitration reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Esterification: Methanol with sulfuric acid as a catalyst.

Major Products:

    Reduction: 4-Methoxy-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Methyl 4-methoxy-2-nitrobenzoate.

Comparison with Similar Compounds

  • 2-Methoxy-4-nitrobenzoic acid
  • 4-Methoxy-3-nitrobenzoic acid
  • 5-Methoxy-2-nitrobenzoic acid

Comparison: 4-Methoxy-2-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the methoxy and nitro groups .

Properties

IUPAC Name

4-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZBWONCSHFMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302278
Record name 4-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33844-21-2
Record name 4-Methoxy-2-nitrobenzoic acid
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Record name 4-Methoxy-2-nitrobenzoic acid
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Record name 4-Methoxy-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 2-nitro-4-methoxybenzonitrile (14.0 g, 78.6 mM) in a solution of acetic acid (28 mL), sulfuric acid (28 mL) and water (28 mL) was refluxed for 11 hr, allowed to cool and diluted with water (200 mL). The resulting precipitate which formed was collected, washed with water and dried to give the title benzoic acid (14.2 g, 91.8%) as a yellow crystalline solid; MS(CI): 198 (M+H).
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14 g
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28 mL
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28 mL
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200 mL
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Yield
91.8%

Synthesis routes and methods II

Procedure details

4-Cyano-3-nitroanisole (52.3 g., 0.294 mole) was slowly added to a cooled solution of 53 ml. each of acetic acid, water and sulfuric acid. The solution was refluxed for 5 hours, and then diluted with 160 ml. water. After cooling, the resulting solid was filtered and dissolved in 10% sodium hydroxide solution. After decolorization with charcoal the solution was acidified with 6 N HCl, cooled and the yellow product (51.0 g., 88% yield) was filtered. An analytical sample was recrystallized from methanol/water, M.P. 196°-7° C.
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52.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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